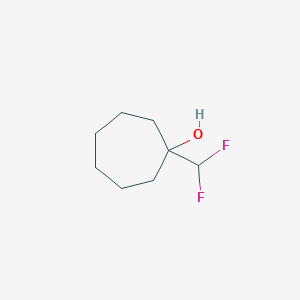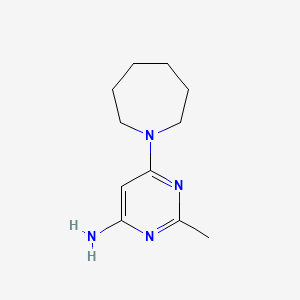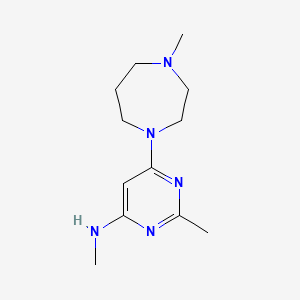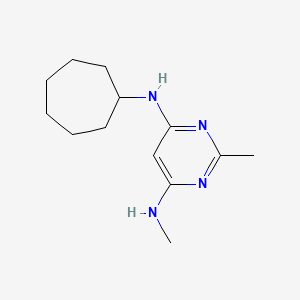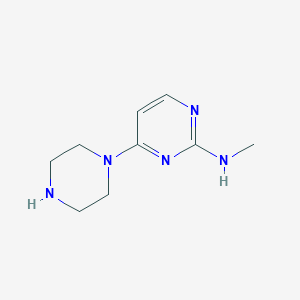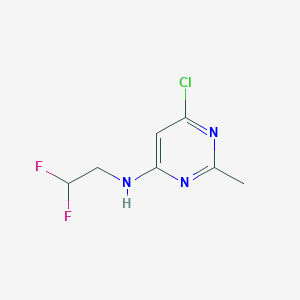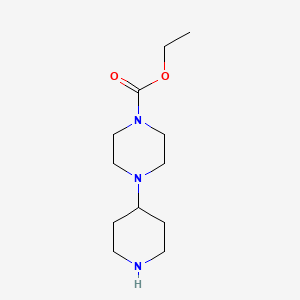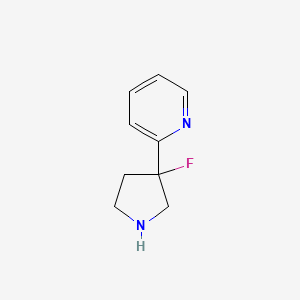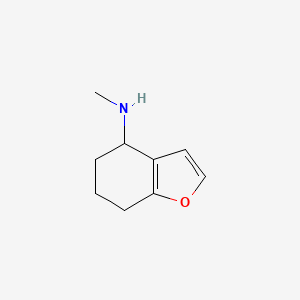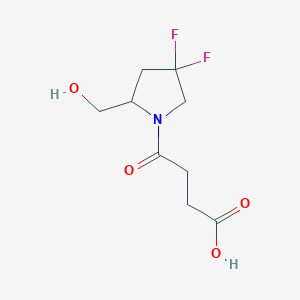
4-(4,4-二氟-2-(羟甲基)吡咯烷-1-基)-4-氧代丁酸
描述
4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with difluoro and hydroxymethyl groups, as well as a butanoic acid moiety
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoro and hydroxymethyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific enzymes or receptors.
Medicine: The compound has potential applications in drug development. Its ability to modulate biological processes makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties may enhance the performance of various products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor containing the difluoro and hydroxymethyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
作用机制
The mechanism by which 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological context in which the compound is used.
相似化合物的比较
4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol: This compound shares the difluoro and hydroxymethyl groups but has a cyclohexane ring instead of a pyrrolidine ring.
4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole: This compound contains a benzodioxole ring and shares the difluoro and hydroxymethyl groups.
Uniqueness: 4-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is unique due to its combination of a pyrrolidine ring with difluoro and hydroxymethyl groups, which provides distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
4-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO4/c10-9(11)3-6(4-13)12(5-9)7(14)1-2-8(15)16/h6,13H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNQPYVXNRLSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


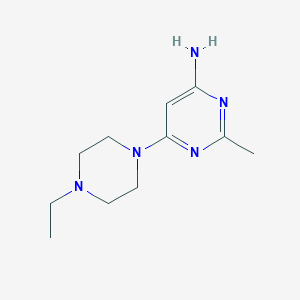
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)
